1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl- is a heterocyclic compound that belongs to the isoindole family Isoindoles are known for their diverse biological activities and are found in various natural products and bioactive compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl- can be achieved through several methods. One common approach involves the cyclization of acetylenic compounds under gold-catalyzed conditions. For instance, the cycloisomerization of acetylenic compounds in the presence of Ph3PAuNTf2 catalyst, followed by a [1,5]-hydride migration and Diels-Alder reaction, can yield the desired isoindole derivative . Another method involves the intramolecular α-arylation of amino esters, which can be catalyzed by palladium or other transition metals .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydroisoindole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydroisoindoles, and various substituted isoindole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl- involves its interaction with specific molecular targets. For instance, as a CK2 inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also potent CK2 inhibitors and share similar structural features with 1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl-.
Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-ones: Another class of CK2 inhibitors with a different core structure but similar biological activity.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethylamino and methyl substituents contribute to its distinct reactivity and interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
2307-01-9 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-(dimethylamino)-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C11H12N2O2/c1-12(2)7-4-5-8-9(6-7)11(15)13(3)10(8)14/h4-6H,1-3H3 |
InChI Key |
KSEJNTBYAJRFMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)N(C)C |
Origin of Product |
United States |
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